molecular formula C15H8F6O B1329599 3,5-Bis(trifluoromethyl)benzophenone CAS No. 21221-93-2

3,5-Bis(trifluoromethyl)benzophenone

Cat. No. B1329599
CAS RN: 21221-93-2
M. Wt: 318.21 g/mol
InChI Key: QETSMUIBVUASOJ-UHFFFAOYSA-N
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Description

The compound 3,5-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that has been the subject of various studies due to its potential applications in material science and pharmaceuticals. It serves as a key intermediate in the synthesis of complex molecules, including polymers and chiral alcohols, which are valuable in the pharmaceutical industry .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered fluorinated benzene derivatives . A novel fluorinated aromatic diamine monomer, which includes the 3,5-bis(trifluoromethyl)phenyl group, was synthesized by coupling with hexafluorobenzene, followed by reduction . Additionally, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize functionalized benzophenones with site selectivity, which could be applicable to the synthesis of 3,5-Bis(trifluoromethyl)benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones and their derivatives has been extensively studied using spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. These studies reveal the influence of fluorine atoms on the electronic structure and bond angles around functional groups . X-ray crystallography has also been used to investigate the molecular structures, providing insights into the steric effects and electronic properties of these molecules .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzophenone and its derivatives participate in various chemical reactions, including biocatalytic reductions to produce chiral alcohols. Enzymes derived from Burkholderia cenocepacia and Leifsonia xyli have been used to reduce 3,5-bis(trifluoromethyl) acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantioselectivity . These biocatalytic processes are optimized for parameters such as temperature, pH, and substrate concentration to achieve high yields and enantiomeric excess.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups. These properties include solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The electronic properties, such as HOMO-LUMO energy gaps, polarizability, and hyperpolarizability, are significantly affected by the presence of fluorine atoms, as demonstrated by quantum chemical calculations . The dielectric constants, moisture absorption, and optical properties of polymers derived from these fluorinated monomers are also influenced by the trifluoromethyl groups .

Scientific Research Applications

1. Application in Drug-Resistant Bacteria Inhibition

  • Summary of Application: 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The compounds were synthesized and their antimicrobial properties were studied against planktonic Gram-positive bacteria .
  • Results: Most of the synthesized compounds were found to be potent growth inhibitors with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

2. Application in Lithium-Sulfur Batteries

  • Summary of Application: 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

3. Application as Reactive Dye Intermediates

  • Summary of Application: 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone is used as reactive dye intermediates .

4. Application as Ammonia Equivalent

  • Summary of Application: Benzophenone imine and its derivatives, including 3,5-Bis(trifluoromethyl)benzophenone, are useful as ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .
  • Methods of Application: The compounds can be readily prepared from the corresponding nitriles with Grignard reagents or from the corresponding carbonyl compounds with an appropriate nitrogen source .
  • Results: These advantages have led to the development of various C–N bond-forming reactions in recent years .

Safety And Hazards

3,5-Bis(trifluoromethyl)benzophenone may cause skin irritation and serious eye irritation. It is recommended to avoid dust formation, not to get it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETSMUIBVUASOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175458
Record name 3,5-Bis(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzophenone

CAS RN

21221-93-2
Record name [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21221-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Huang, X Yan, Y Xia - Angewandte Chemie International …, 2022 - Wiley Online Library
The use of ketones as electrophiles to couple with arylboronic acid derivatives via C−C bond activation has become a significant progress in the area of Suzuki–Miyaura coupling (SMC) …
Number of citations: 6 onlinelibrary.wiley.com
JM Basler - 2011 - edoc.unibas.ch
The presented thesis describes three different projects related to method development,synthesis and mechanistic investigations of hetereoaromatic compounds. Chapter 1 describes …
Number of citations: 0 edoc.unibas.ch
NA Almowanas - 2020 - search.proquest.com
The palladium-catalyzed cross-coupling reactions for the functionalization of the ester bond provides a significant overall improvement in the catalytic system as compared to aryl halides…
Number of citations: 2 search.proquest.com
AKF Rahman - core.ac.uk
In our contuning effort to develop platinum based hydrodesulfurization catalysts we have synthesized a series of platinum bound thiophene and thiolate complexes. We have …
Number of citations: 2 core.ac.uk
WX Lin - 2023 - open.library.ubc.ca
This thesis discusses the applications of protected boronic acids in organic synthesis and radioactive tracer design with focus on N-methyliminodiacetyl (MIDA) ester and …
Number of citations: 2 open.library.ubc.ca
M Gholami, S Ramsaywack, MN Chaur… - … A European Journal, 2013 - Wiley Online Library
Versatile, iterative synthetic protocols to form expanded [n]radialenes have been developed (n=3 and 4), which allow for a variety of groups to be placed around the periphery of the …
O Akiko, M Katsuya, O Hideaki… - Synthetic …, 2007 - Taylor & Francis
Triflic acid (TfOH) has been proven to be effective as a tolerant acidic mediator in electrophilic aromatic aroylation with CF 3 ‐bearing aroyl chlorides. The TfOH‐mediated aroylation of …
Number of citations: 18 www.tandfonline.com
M Meng, L Yang, K Cheng, C Qi - The Journal of Organic …, 2018 - ACS Publications
A Pd(II)-catalyzed denitrogenative and desulfinative addition of arylsulfonyl hydrazides with nitriles has been successfully achieved under mild conditions. This transformation is a new …
Number of citations: 27 pubs.acs.org

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